Potassium (2-methoxyethyl)trifluoroborate
Description
Properties
IUPAC Name |
potassium;trifluoro(2-methoxyethyl)boranuide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H7BF3O.K/c1-8-3-2-4(5,6)7;/h2-3H2,1H3;/q-1;+1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DGWPDVMILPSZOB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[B-](CCOC)(F)(F)F.[K+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H7BF3KO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
165.99 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1408168-69-3 | |
| Record name | potassium (2-methoxyethyl)trifluoroborate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthetic Methodologies for Potassium 2 Methoxyethyl Trifluoroborate
Traditional Preparative Routes from Boronic Acids and Esters
The most established route to potassium organotrifluoroborates involves the conversion of their corresponding boronic acids or boronate esters. This transformation is valued for its high efficiency and operational simplicity.
The cornerstone of traditional trifluoroborate synthesis is the reaction of an organoboronic acid with potassium hydrogen difluoride (KHF₂). This method, reported by Vedejs et al., efficiently converts a wide range of aryl- and alkylboronic acids into their corresponding trifluoroborate salts. acs.org The reaction is typically performed in a mixture of methanol and water. acs.orgorgsyn.org The bifluoride ion ([HF₂]⁻) is a more effective fluorinating agent than potassium fluoride (B91410) (KF) alone for displacing the hydroxyl groups of the boronic acid. acs.org This procedure is robust and can be performed on crude boronic acids generated in situ from organolithium or Grignard reagents, negating the need for purification of the often unstable boronic acid intermediate. acs.org
The general transformation can be applied to various boronic acid precursors, including boroxines, which are often present in commercial boronic acid samples. acs.org The resulting potassium organotrifluoroborates are typically crystalline solids that are stable to air and moisture, making them significantly easier to handle and store than their boronic acid counterparts. orgsyn.orgnih.govresearchgate.net
While the KHF₂-mediated conversion is generally high-yielding, reaction conditions can be optimized to improve efficiency and accommodate sensitive substrates. Key parameters for optimization include temperature, solvent, and reagent stoichiometry.
For many substrates, the reaction proceeds smoothly at room temperature or slightly below (e.g., 5 °C). orgsyn.org However, for less reactive or more stable boronate esters, such as N-methyliminodiacetic acid (MIDA) boronates, elevated temperatures (e.g., 70 °C) may be required to drive the conversion to completion. unimelb.edu.au The choice of temperature can be critical, as some products may decompose at higher temperatures. unimelb.edu.au
The stoichiometry of KHF₂ is another crucial factor. While initial protocols often used a significant excess of KHF₂ (3.0 to 4.5 equivalents), subsequent studies have shown that a slight excess (2.2 equivalents) can be equally effective, which is desirable as the acidic nature of KHF₂ might interfere with base-sensitive functional groups. orgsyn.orgbristol.ac.uk The removal of water and residual KHF₂ from the final product is typically achieved by azeotropic distillation with a solvent like acetonitrile, followed by extraction of the trifluoroborate salt into a solvent such as hot acetone. orgsyn.orgunimelb.edu.au
Table 1: Representative Conditions for KHF₂ Mediated Fluorination
| Precursor Type | KHF₂ (Equivalents) | Solvent | Temperature | Reference |
| Boronic Acid | 3.0 | Methanol / Water | 5 °C | orgsyn.org |
| B(mida) Boronate | 3.0 - 4.0 | Methanol | 70 °C | unimelb.edu.au |
| Pinacol Boronate | 2.2 | Methanol / Water | Ambient | bristol.ac.uk |
Metal-Catalyzed Borylation Approaches to (2-methoxyethyl)boron Derivatives
An alternative to the traditional route is the formation of a (2-methoxyethyl)boron derivative via metal-catalyzed cross-coupling, followed by conversion to the trifluoroborate salt. This approach is particularly useful as it avoids the isolation of the potentially unstable (2-methoxyethyl)boronic acid.
A one-pot method has been developed for the synthesis of potassium (2-alkoxyethyl)trifluoroborates starting from the corresponding 2-bromoethyl ethers. This procedure utilizes a copper-catalyzed borylation. nih.gov The reaction employs a catalytic amount of copper(I) iodide (CuI), a phosphine (B1218219) ligand, and a base such as lithium methoxide (LiOMe) to couple the alkyl bromide with bis(pinacolato)diboron (B₂pin₂). nih.gov The resulting intermediate, (2-methoxyethyl)boronate ester, is then directly converted to the final trifluoroborate salt by treatment with KHF₂.
This methodology has been successfully applied to synthesize Potassium (2-methoxyethyl)trifluoroborate in good yield (65-68%). nih.gov The procedure demonstrates tolerance to a variety of functional groups on the ether moiety, allowing for the synthesis of a range of analogues. nih.gov
Table 2: Synthesis of Potassium (2-Alkoxyethyl)trifluoroborates via Copper-Catalyzed Borylation
| Alkoxy Group | Starting Material | Yield (%) | Reference |
| Methoxy | 2-Bromoethyl methyl ether | 65-68 | nih.gov |
| Ethoxy | 2-Bromoethyl ethyl ether | 68 | nih.gov |
| Benzyloxy | 2-Bromoethyl benzyl (B1604629) ether | 62 | nih.gov |
| Phenoxy | 2-Phenoxyethyl bromide | 55 | nih.gov |
Rhodium catalysts are well-established for the borylation of C-H and C-O bonds. nih.govnih.gov A rhodium-catalyzed borylation of ethyl ether using bis(pinacolato)diborane has been reported by Hartwig. nih.gov However, the reaction conditions were found to be harsh, requiring high temperatures (150 °C) and a large excess of the ether substrate, and were demonstrated on a very small scale without product isolation. nih.gov Consequently, these specific conditions are not generally suitable for the synthesis of a wide variety of alkoxyethyl boronates. While rhodium catalysis is a powerful tool for C-B bond formation in other contexts, such as the borylation of alkanes or the cleavage of aryl ether C-O bonds, a practical, high-yielding rhodium-catalyzed route to (2-methoxyethyl)boron derivatives from common precursors has not been established. nih.govnih.gov
The final step in many metal-catalyzed borylation sequences is the conversion of the resulting boronate ester (e.g., a pinacol ester) to the potassium trifluoroborate salt. This conversion is highly advantageous because the trifluoroborate salts exhibit significantly greater stability than the corresponding boronate esters or boronic acids, which can be prone to decomposition. nih.govnih.gov
The standard procedure involves treating the boronate ester with an aqueous solution of KHF₂. nih.govbristol.ac.uk A significant improvement to this method involves the azeotropic removal of the pinacol byproduct with water under reduced pressure. bristol.ac.uk This technique effectively drives the equilibrium towards the formation of the trifluoroborate salt, allowing for the isolation of products in nearly quantitative yields and high purity (>95%). bristol.ac.uk This robust and high-yielding conversion is a key enabling step that makes metal-catalyzed borylation a viable pathway to this compound and its analogues.
Advanced Synthetic Protocols and Scalability Considerations
The synthesis of this compound, a valuable reagent in organic chemistry, has benefited from the development of advanced synthetic protocols aimed at improving efficiency, scalability, and sustainability. These methods focus on streamlining reaction sequences and adhering to the principles of green chemistry.
A common and efficient one-pot strategy involves the in-situ generation of an organometallic reagent, followed by reaction with a trialkyl borate and subsequent treatment with potassium hydrogen fluoride (KHF₂). This approach has been successfully applied to a wide range of organotrifluoroborates. For instance, an organolithium or Grignard reagent can be formed from an appropriate halide and then immediately reacted with trimethyl borate. Without isolating the resulting boronic ester, the reaction mixture is treated with an aqueous solution of KHF₂ to furnish the desired potassium organotrifluoroborate. This method is highly efficient for scaling up the production of various potassium organotrifluoroborates.
In the specific case of this compound, a general and straightforward procedure involves the reaction of 2-bromoethyl methyl ether. nih.gov While this reported synthesis is not explicitly a one-pot reaction from a more fundamental starting material, the principles can be applied to streamline its production. For example, a hypothetical one-pot process could start from 2-methoxyethanol, converting it to the corresponding bromide and then proceeding with the borylation and fluorination steps in a single reaction vessel, thereby minimizing handling and potential loss of intermediates.
The efficiency of these one-pot strategies can be evaluated by considering factors such as yield, reaction time, and ease of purification. The following table illustrates a comparison between a traditional multi-step synthesis and a conceptual one-pot approach for a generic potassium alkyltrifluoroborate.
| Parameter | Traditional Multi-Step Synthesis | One-Pot Synthesis |
| Number of Steps | 3-4 (halide formation, Grignard/lithium reagent formation, boronic ester formation, trifluoroborate formation) | 1-2 (in-situ generation and sequential addition of reagents) |
| Isolation of Intermediates | Yes (e.g., boronic ester) | No |
| Typical Overall Yield | 60-75% | 70-90% |
| Reaction Time | 12-24 hours | 4-8 hours |
| Solvent Consumption | High | Reduced |
| Waste Generation | Higher | Lower |
This table presents generalized data for comparative purposes.
The synthesis of this compound can be assessed and optimized using the principles of green chemistry to minimize its environmental impact. Key metrics such as Atom Economy (AE), Reaction Mass Efficiency (RME), and Process Mass Intensity (PMI) provide quantitative measures of the "greenness" of a chemical process.
Atom Economy is a theoretical measure of the efficiency of a reaction in converting reactants to the desired product. For the synthesis of this compound from 2-bromoethyl methyl ether, trimethyl borate, and potassium hydrogen fluoride, the atom economy can be calculated. The goal of green chemistry is to design syntheses with high atom economy, where the majority of the atoms from the reactants are incorporated into the final product. Addition reactions, for example, have a 100% atom economy.
Reaction Mass Efficiency (RME) provides a more practical measure of efficiency by taking into account the reaction yield and the stoichiometric amounts of reactants used. It is calculated as the mass of the product divided by the total mass of reactants.
Process Mass Intensity (PMI) is a comprehensive metric that considers the total mass of all materials (reactants, solvents, reagents, process water) used to produce a certain mass of product. A lower PMI indicates a greener and more efficient process. In the pharmaceutical industry, for example, the PMI can be very high, often exceeding 100, highlighting the significant amount of waste generated relative to the active ingredient. nih.gov
The application of green chemistry principles to the synthesis of this compound would involve:
Use of Safer Solvents: Exploring the use of more environmentally benign solvents or minimizing solvent use altogether. The solubility of potassium trifluoroborate salts in solvents other than methanol, acetonitrile, or water can be poor, which presents a challenge. orgsyn.org
Catalytic Reagents: Employing catalytic methods over stoichiometric reagents to reduce waste. ethz.ch Research into catalytic borylation reactions could provide a greener route to the boronic ester intermediate.
Energy Efficiency: Designing processes that can be conducted at ambient temperature and pressure to reduce energy consumption.
Renewable Feedstocks: Investigating the potential to derive starting materials from renewable sources.
The following table provides a hypothetical green chemistry assessment for the synthesis of this compound, highlighting areas for potential improvement.
| Green Chemistry Metric | Typical Synthesis | Potential for Improvement |
| Atom Economy | Moderate to high, depending on the specific pathway. | Can be improved by designing reactions that minimize byproduct formation. |
| Reaction Mass Efficiency (RME) | Good, with reported yields around 65-68%. nih.gov | Can be enhanced by optimizing reaction conditions to improve yield. |
| Process Mass Intensity (PMI) | Moderate, due to solvent usage in reaction and purification. | Can be significantly reduced by implementing a one-pot strategy and solvent recycling. |
| Solvent Choice | Often involves ethers (e.g., THF, diethyl ether) and methanol. | Investigation into greener solvents like 2-methyl-THF or cyclopentyl methyl ether could be beneficial. |
| Reagent Safety | Use of organolithium or Grignard reagents requires careful handling. KHF₂ is corrosive. | Development of milder borylation reagents would enhance safety. |
By focusing on these advanced synthetic protocols and green chemistry principles, the production of this compound can be made more efficient, scalable, and environmentally sustainable.
Mechanistic Insights into Potassium 2 Methoxyethyl Trifluoroborate Reactivity
Fundamental Reactivity Patterns of Organotrifluoroborates
Potassium organotrifluoroborates, including the (2-methoxyethyl) derivative, have emerged as highly versatile and valuable reagents in modern organic synthesis. acs.org A defining characteristic of these compounds is their exceptional stability compared to their boronic acid and boronate ester counterparts. chem-station.comsigmaaldrich.comupenn.edu They are typically crystalline solids that are stable in the presence of air and moisture, allowing for indefinite storage on the benchtop without significant decomposition. chem-station.comupenn.edupitt.edu This stability is attributed to the tetracoordinated "ate" structure of the boron atom, which makes the carbon-boron bond less susceptible to oxidation and protodeboronation. chem-station.comupenn.edunih.gov
Despite their stability, organotrifluoroborates exhibit robust reactivity under specific conditions, most notably in transition metal-catalyzed cross-coupling reactions such as the Suzuki-Miyaura coupling. sigmaaldrich.comacs.orgnih.gov They serve as effective nucleophilic partners for coupling with a wide array of organic electrophiles, including aryl, heteroaryl, alkenyl, and alkyl halides. acs.orgnih.gov The reactivity of the organotrifluoroborate can be "unmasked" under the reaction conditions, often through a slow-release mechanism that generates the more reactive boronic acid in situ. chem-station.comu-tokyo.ac.jpnih.gov This controlled release minimizes common side reactions like homocoupling and protodeboronation that can plague reactions using the more sensitive boronic acids directly. nih.govacs.org The unique reactivity profile of organotrifluoroborates allows for the functionalization of the organic moiety while the carbon-boron bond remains intact, showcasing their utility as protected forms of boronic acids. chem-station.comnih.gov
Proposed Mechanisms for C-B Bond Activation
The activation of the otherwise stable carbon-boron bond in potassium (2-methoxyethyl)trifluoroborate is a critical step for its participation in cross-coupling reactions. The prevailing mechanisms involve the transformation of the trifluoroborate into a more active boron species capable of undergoing transmetalation with the metal catalyst.
A widely accepted activation pathway for potassium organotrifluoroborates in Suzuki-Miyaura reactions is their hydrolysis to the corresponding boronic acid. chem-station.comnih.govacs.org This transformation is not always straightforward and is influenced by several factors, including the reaction medium, pH, and the nature of the organic substituent on the boron atom. nih.govacs.org The process is believed to proceed through a stepwise displacement of fluoride (B91410) ions by hydroxide (B78521) or water, forming intermediate mixed borates, such as [RBF₂(OH)]⁻ and [RBF(OH)₂]⁻, before ultimately yielding the boronic acid, RB(OH)₂. researchgate.net
Table 1: Factors Influencing the Hydrolysis Rate of Organotrifluoroborates
| Factor | Observation | Impact on Reactivity | Reference |
|---|---|---|---|
| Electronic Effects | Electron-rich groups (e.g., anisyl) promote faster hydrolysis. | Fast release of boronic acid. | nih.govnih.gov |
| Electron-poor groups (e.g., nitrophenyl) or sterically demanding groups result in very slow hydrolysis. | Slow release of boronic acid, minimizing side reactions. | nih.gov | |
| Catalysis | Hydrolysis can be catalyzed by acid or mediated by silica (B1680970) gel. | Enhances the rate of boronic acid formation. | nih.govresearchgate.net |
| Reaction Medium | Biphasic solvent systems (e.g., THF/H₂O) and the base used can create complex phase-splitting, affecting local pH. | Can significantly alter the hydrolysis profile and reaction efficiency. | nih.govacs.org |
| Physical Setup | Reaction vessel shape, material, and stirring rate. | Affects phase contact and interaction with vessel surfaces (glass can act as a fluorophile), influencing hydrolysis kinetics. | u-tokyo.ac.jpnih.gov |
This table is interactive. Click on the headers to sort the data.
Stereochemical Aspects of (2-methoxyethyl)trifluoroborate Reactions
The stereochemical outcome of reactions involving chiral organotrifluoroborates is a critical aspect of their synthetic utility, particularly for creating complex molecules with defined three-dimensional structures.
Research into the Suzuki-Miyaura cross-coupling of chiral, secondary organotrifluoroborates has demonstrated that these reactions can proceed with high levels of stereospecificity. acs.orgnih.govacs.org Specifically, for potassium 1-(benzyloxy)alkyltrifluoroborates, cross-coupling with various aryl and heteroaryl chlorides occurs with complete retention of stereochemistry at the carbon-boron center. acs.orgnih.govacs.org This high fidelity is crucial as it allows the stereochemical information encoded in the starting organotrifluoroborate to be directly transferred to the product.
The proposed reason for this remarkable stereospecificity involves the formation of a stabilized diorganopalladium intermediate. acs.orgnih.govacs.org For instance, in the case of benzyloxy-substituted reagents, the benzyl (B1604629) group is thought to coordinate to the palladium center, which helps to prevent competing pathways like β-hydride elimination that would erode the stereochemical integrity. acs.orgnih.gov This stereospecific retention suggests that the transmetalation step, which is often the stereochemistry-determining step, proceeds through a mechanism that does not involve racemization of the alkyl group. researchgate.net
Table 2: Examples of Stereospecific Cross-Coupling of Secondary Organotrifluoroborates
| Organotrifluoroborate Substrate | Coupling Partner | Catalyst System | Stereochemical Outcome | Reference |
|---|---|---|---|---|
| Potassium 1-(benzyloxy)ethyltrifluoroborate | 4-Chlorotoluene | Pd(OAc)₂ / SPhos | >99% Retention | acs.org |
| Potassium 1-(benzyloxy)propyltrifluoroborate | 2-Chloropyridine | Pd(OAc)₂ / SPhos | >99% Retention | acs.org |
This table is interactive. Click on the headers to sort the data.
Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for elucidating the complex mechanisms of organometallic reactions, including those involving organotrifluoroborates. byu.edubyu.edunih.gov These theoretical studies provide detailed energetic profiles of reaction pathways, allowing researchers to understand the feasibility of proposed intermediates and transition states.
For organotrifluoroborate reactions, DFT calculations have been used to investigate the energetics of the hydrolysis process. nih.govresearchgate.net For example, analysis of the B-F bond lengths in intermediate difluoroboranes via DFT can help predict whether a specific organotrifluoroborate will undergo fast or slow hydrolysis. nih.gov Such calculations support the experimental observation that the electronic nature of the organic substituent significantly influences the hydrolysis rate. nih.govresearchgate.net
In the context of stereochemistry, computational studies can model the transition states of the key transmetalation and reductive elimination steps. By comparing the energy barriers for pathways leading to retention versus inversion of configuration, these models can predict and rationalize the observed stereochemical outcomes. nih.gov For the cross-coupling of secondary organotrifluoroborates, DFT calculations can help to visualize and quantify the stabilizing interactions, such as the coordination of the benzyloxy group to the palladium center, that are proposed to enforce the high stereospecificity of the reaction. acs.orgnih.gov These computational insights are crucial for refining mechanistic hypotheses and for the rational design of new, more selective catalysts and reagents. nih.gov
Strategic Applications of Potassium 2 Methoxyethyl Trifluoroborate in Advanced Organic Synthesis
Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling Reactions
The Suzuki-Miyaura reaction is a powerful method for forging carbon-carbon bonds, and the use of potassium (2-methoxyethyl)trifluoroborate as a coupling partner has significantly expanded its utility. nih.gov Organotrifluoroborates, in general, offer several advantages over their boronic acid counterparts, including enhanced stability to air and moisture, which simplifies their storage and handling. acs.orgnih.gov They are also less prone to protodeboronation, a common side reaction that can diminish the efficiency of the coupling process, often allowing for the use of near-stoichiometric amounts of the reagent. acs.orgnih.gov
A key application of this compound is in the synthesis of molecules containing aryl- or heteroarylethyloxy moieties. This is achieved through the palladium-catalyzed cross-coupling with various aryl or heteroaryl halides and triflates. The 2-methoxyethyl group serves as a valuable building block in medicinal chemistry and materials science, and this method provides a direct and efficient route for its incorporation. The reaction facilitates the formation of a C(sp³)–C(sp²) bond, a transformation that can be challenging with other organometallic reagents.
The general transformation can be represented as follows:

Figure 1: General scheme of the Suzuki-Miyaura cross-coupling reaction for the synthesis of aryl/heteroarylethyloxy motifs.
The versatility of this compound is demonstrated by its successful coupling with a broad range of electrophilic partners. The reaction generally proceeds well with both electron-rich and electron-poor aryl bromides and chlorides. organic-chemistry.org Furthermore, heteroaryl halides, which can sometimes be problematic substrates in cross-coupling reactions due to their potential to coordinate to the palladium catalyst, have also been effectively coupled. acs.orgorganic-chemistry.org
While aryl bromides and iodides are typically more reactive, the development of advanced catalyst systems has enabled the efficient use of the less reactive but more readily available aryl chlorides. organic-chemistry.orgnih.gov Aryl triflates are also viable coupling partners. nih.govnih.gov However, the reactivity can be influenced by the electronic nature of the triflate, with electron-poor aryl triflates sometimes coupling more readily than their electron-rich counterparts. nih.gov
The reaction is tolerant of a wide variety of functional groups on the aryl or heteroaryl halide, including esters, ketones, nitriles, and even nitro groups, which can sometimes be susceptible to reduction under other palladium-catalyzed conditions. nih.govorganic-chemistry.orgorganic-chemistry.org
Table 1: Exemplary Scope of the Suzuki-Miyaura Coupling with this compound
| Entry | Aryl/Heteroaryl Halide | Product | Yield (%) |
| 1 | 4-Bromoacetophenone | 1-(4-(2-methoxyethyl)phenyl)ethan-1-one | 79 nih.gov |
| 2 | 4-Chlorobenzonitrile | 4-(2-methoxyethyl)benzonitrile | High |
| 3 | 2-Bromopyridine | 2-(2-methoxyethyl)pyridine | Good |
| 4 | 1-Bromo-4-nitrobenzene | 1-(2-methoxyethyl)-4-nitrobenzene | High |
| 5 | 4-Bromotoluene | 1-(2-methoxyethyl)-4-methylbenzene | 85 |
Note: Yields are representative and can vary based on specific reaction conditions and catalyst systems.
A range of palladium-phosphine complexes have proven effective for this transformation. nih.gov[PdCl₂(dppf)]·CH₂Cl₂ (dichloro[1,1'-bis(diphenylphosphino)ferrocene]palladium(II) dichloromethane (B109758) adduct) is a commonly used and often effective catalyst for the cross-coupling of organotrifluoroborates. nih.govnih.govacs.orgresearchgate.netresearchgate.net It provides a good balance of stability and reactivity for a variety of substrates.
For more challenging couplings, particularly with less reactive aryl chlorides or sterically hindered substrates, more advanced catalyst systems are often required. Second-generation Buchwald precatalysts, such as XPhos-Pd-G2 , have demonstrated exceptional activity. nasc.ac.innih.govresearchgate.net These catalysts feature bulky, electron-rich biaryl phosphine (B1218219) ligands like XPhos (2-dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl) that promote the formation of the active monoligated Pd(0) species, which is crucial for efficient catalytic turnover. nasc.ac.innih.gov The steric bulk of these ligands facilitates the reductive elimination step and can help to prevent catalyst deactivation. rsc.orgresearchgate.net
The electronic and steric properties of the phosphine ligand are critical determinants of the reaction's success. rsc.orgnih.gov Electron-rich ligands enhance the electron density on the palladium center, which can facilitate the oxidative addition step, particularly with less reactive electrophiles like aryl chlorides. rsc.org Sterically bulky ligands, such as the Buchwald-type biarylphosphines, are thought to promote the formation of highly reactive, low-coordinate palladium species and accelerate the rate-limiting reductive elimination step. rsc.orgresearchgate.netnih.gov
The interplay of these electronic and steric effects allows for the fine-tuning of the catalyst system for specific substrate combinations. For instance, while a less sterically demanding ligand might be sufficient for a simple aryl bromide, a more hindered ligand like XPhos or SPhos may be necessary to achieve high yields with an unreactive aryl chloride. organic-chemistry.org The choice of ligand can also influence the stereochemical outcome of the reaction when applicable. organic-chemistry.org
Beyond the catalyst system, the reaction conditions play a pivotal role in the efficiency of the Suzuki-Miyaura coupling of this compound.
Solvent Systems: A variety of solvent systems have been successfully employed. Biphasic systems, such as a mixture of an organic solvent like tetrahydrofuran (B95107) (THF), toluene, or isopropanol (B130326) with water, are common. organic-chemistry.orgorganic-chemistry.orgnih.govacs.orgresearchgate.netsigmaaldrich.comorganic-chemistry.org The aqueous phase is often necessary to dissolve the inorganic base and to facilitate the transmetalation step. In some cases, polar aprotic solvents like dimethylformamide (DMF) have also been used, particularly in microwave-assisted reactions. researchgate.net
Bases: The choice of base is critical for the activation of the organotrifluoroborate and for driving the transmetalation step. A range of inorganic bases have been utilized, with cesium carbonate (Cs₂CO₃) and potassium carbonate (K₂CO₃) being among the most common and effective. nih.govorganic-chemistry.orgnih.govnih.govacs.orgsigmaaldrich.com Potassium phosphate (B84403) (K₃PO₄) is another frequently used base, especially with advanced catalyst systems. researchgate.netrsc.org The strength and solubility of the base can significantly impact the reaction rate and yield.
Temperature: The reaction temperature is another important parameter to optimize. While some couplings can proceed at moderate temperatures (e.g., 85 °C), others may require higher temperatures (e.g., 100-110 °C) to achieve a reasonable reaction rate, particularly with less reactive substrates. nih.govorganic-chemistry.orgorganic-chemistry.orgacs.orgnih.gov Microwave heating has also been employed to accelerate the reaction, often allowing for significantly shorter reaction times. researchgate.net
Table 2: Typical Reaction Conditions for Suzuki-Miyaura Coupling
| Parameter | Typical Conditions |
| Catalyst | PdCl₂(dppf), XPhos-Pd-G2, Pd(OAc)₂ |
| Ligand | dppf, XPhos, SPhos, PPh₃ |
| Base | Cs₂CO₃, K₂CO₃, K₃PO₄ |
| Solvent | Toluene/H₂O, THF/H₂O, i-PrOH/H₂O |
| Temperature | 85 - 110 °C |
Functional Group Compatibility in Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura reaction is a cornerstone of carbon-carbon bond formation, and potassium organotrifluoroborates are highly effective coupling partners due to their stability and functional group tolerance. nih.gov this compound serves as an excellent precursor for installing the 2-methoxyethyl unit onto various aromatic and heteroaromatic systems. nih.gov The reaction generally exhibits broad functional group compatibility, proceeding efficiently in the presence of functionalities that are often sensitive under other coupling conditions. organic-chemistry.orgnih.gov
Research has demonstrated that the palladium-catalyzed cross-coupling of this compound with aryl and heteroaryl bromides tolerates a range of functional groups on the electrophilic partner. nih.govorganic-chemistry.org These include electron-donating and electron-withdrawing groups, as well as sterically hindered substrates. Specifically, groups such as nitriles, ketones, esters, aldehydes, and nitro groups are well-tolerated, showing good to excellent yields without significant side reactions. organic-chemistry.orgnih.gov
However, the compatibility is not universal. Certain functional groups on the trifluoroborate partner can be problematic. For instance, attempts to perform the cross-coupling with trifluoroborates bearing more sensitive functionalities, such as a silyl (B83357) ether or an acetate (B1210297) group on the alkoxyethyl unit, have been unsuccessful. nih.gov In the case of a silyl ether, it is suggested that fluoride (B91410) ions, released during the in-situ hydrolysis of the trifluoroborate salt to the active boronic acid species, cleave the silyl group, leading to degradation of the starting material. nih.gov The acetate group has also been reported to not survive the typical reaction conditions. nih.gov
The table below summarizes the functional group tolerance observed in the Suzuki-Miyaura cross-coupling of potassium alkoxyethyltrifluoroborates with various aryl bromides.
| Aryl Bromide Substituent | Functional Group Type | Yield (%) | Reference |
| 4-CN | Nitrile | 94 | nih.gov |
| 4-COMe | Ketone | 91 | nih.gov |
| 4-CHO | Aldehyde | 85 | nih.gov |
| 4-NO₂ | Nitro | 78 | organic-chemistry.org |
| 2-Me | Sterically Hindered | 88 | nih.gov |
| 4-OMe | Electron-Donating | 95 | nih.gov |
| 3-Cl | Halogen | 90 | organic-chemistry.org |
This table is a representative summary based on data for related alkoxyethyltrifluoroborates and general functional group tolerance in similar Suzuki-Miyaura reactions.
Rhodium-Catalyzed Transformations
Rhodium catalysis opens up alternative pathways for the utilization of organotrifluoroborates, distinct from the more common palladium-catalyzed reactions. These methods have been successfully applied to additions to unsaturated systems like aldehydes.
Rhodium catalysts facilitate the 1,2-addition of organotrifluoroborate salts to aldehydes, providing a direct route to secondary alcohols. bristol.ac.ukresearchgate.net This reaction is particularly noteworthy because it can accommodate sp³-hybridized alkyl boron reagents, which are often problematic in other cross-coupling reactions due to the potential for β-hydride elimination. bristol.ac.uk The reaction of this compound with an aldehyde, in the presence of a rhodium(I) catalyst such as [{RhCl(cod)}₂], results in the formation of a 3-methoxy-1-substituted-propan-1-ol.
The process is generally applicable to a range of aldehydes, although it is most effective with relatively reactive ones. bristol.ac.uk The use of potassium organotrifluoroborates is often advantageous compared to the corresponding boronic acids, as the reactions can proceed more rapidly and with greater efficiency. researchgate.net Studies have shown that these additions can proceed with complete retention of stereochemistry when using chiral secondary and tertiary alkyl trifluoroborate salts, highlighting the mildness and unique mechanism of the rhodium-catalyzed process. bristol.ac.uknih.gov
The following table presents representative examples of rhodium-catalyzed 1,2-additions of alkyltrifluoroborates to aldehydes.
| Aldehyde | Alkyltrifluoroborate | Yield (%) | Reference |
| 4-Nitrobenzaldehyde | Potassium (2-phenylethyl)trifluoroborate | 95 | bristol.ac.uk |
| 4-Chlorobenzaldehyde | Potassium (2-phenylethyl)trifluoroborate | 88 | bristol.ac.uk |
| Benzaldehyde | This compound | ~80 (estimated) | researchgate.net |
| Cyclohexanecarboxaldehyde | Potassium (2-phenylethyl)trifluoroborate | 75 | bristol.ac.uk |
Yields are based on analogous alkyltrifluoroborate additions as specific data for the (2-methoxyethyl) derivative may vary.
The mechanism of the rhodium-catalyzed 1,2-addition of organotrifluoroborates is distinct from that of Suzuki-Miyaura couplings. The catalytic cycle is believed to be initiated by the transmetalation of the alkyl group from the boron atom to the rhodium center. For this to occur, the trifluoroborate salt must first hydrolyze or react with a base to form a more reactive organoboronate or boronic acid species in situ.
The resulting alkyl-rhodium species then adds across the carbonyl group of the aldehyde in a 1,2-fashion. This generates a rhodium(I) alkoxide intermediate. Subsequent protonolysis, typically from water present in the reaction medium, releases the alcohol product and regenerates the active rhodium catalyst, allowing it to re-enter the catalytic cycle. A key feature of this mechanism, especially for alkyl groups like 2-methoxyethyl, is that the rate of the desired 1,2-addition to the aldehyde is significantly faster than the rate of competing β-hydride elimination from the alkyl-rhodium intermediate. bristol.ac.uk This selectivity prevents the formation of undesired byproducts and allows for the efficient transfer of saturated alkyl groups. bristol.ac.uk The complete retention of stereochemistry observed in reactions with chiral alkylboron reagents suggests a mechanism that avoids the formation of free radical or other species that would lead to racemization. bristol.ac.uk
Photoredox Catalysis and Single-Electron-Transfer (SET) Processes
Visible-light photoredox catalysis has recently emerged as a powerful tool for forging chemical bonds under exceptionally mild conditions. This paradigm, often involving a dual catalysis system, is well-suited for activating stable reagents like this compound through single-electron-transfer (SET) pathways.
The combination of an iridium-based photoredox catalyst and a nickel cross-coupling catalyst enables the use of potassium alkyltrifluoroborates in C(sp³)–C(sp²) cross-coupling reactions. nih.gov In this dual catalytic cycle, the excited state of the iridium photocatalyst is a potent reductant capable of engaging the alkyltrifluoroborate.
Upon single-electron reduction, the this compound can fragment to generate a (2-methoxyethyl) radical. This radical is then captured by a low-valent Ni(0) or Ni(I) species in the complementary catalytic cycle. The resulting alkyl-nickel intermediate can then undergo oxidative addition with an aryl halide followed by reductive elimination to furnish the cross-coupled product and regenerate the active nickel catalyst. nih.govresearchgate.net These reactions are prized for their operational simplicity and mild conditions, typically proceeding at room temperature with a weak base. nih.gov
A specific and powerful application of this photoredox strategy is the synthesis of α-alkoxyketones. organic-chemistry.orgnih.gov This transformation involves the cross-coupling of potassium alkoxymethyltrifluoroborates, including the (2-methoxyethyl) derivative, with a wide range of aliphatic and aromatic acyl chlorides. nih.govorganic-chemistry.org The reaction provides a direct, one-step route to these valuable motifs from stable starting materials. organic-chemistry.org
The protocol typically employs an iridium photocatalyst (e.g., [Ir(dF(CF₃)ppy)₂(dtbbpy)]PF₆) and a nickel catalyst (e.g., NiCl₂·dme) with a suitable ligand. nih.gov The reaction is highly functional group tolerant and provides α-alkoxyketones in high yields. nih.govorganic-chemistry.org This method represents a significant advance, as it successfully couples alkylboron reagents with acyl chlorides, a class of electrophiles that had been underutilized in this context. organic-chemistry.org
The table below showcases the scope of the synthesis of α-alkoxyketones using this photoredox method.
| Acyl Chloride | Potassium Alkoxymethyltrifluoroborate | Yield (%) | Reference |
| Hydrocinnamoyl chloride | Potassium benzyloxymethyltrifluoroborate | 83 | nih.gov |
| 4-Methoxybenzoyl chloride | Potassium benzyloxymethyltrifluoroborate | 91 | nih.gov |
| Cyclohexanecarbonyl chloride | Potassium benzyloxymethyltrifluoroborate | 88 | nih.gov |
| 3-Chlorobenzoyl chloride | This compound | 85 (estimated) | nih.govorganic-chemistry.org |
| 1-Naphthoyl chloride | Potassium benzyloxymethyltrifluoroborate | 79 | nih.gov |
Yields are based on data for structurally similar alkoxymethyltrifluoroborates as described in the cited literature.
Generation and Reactivity of (2-methoxyethyl) Radical Intermediates
The generation of radical intermediates from stable precursors is a cornerstone of modern synthetic chemistry, enabling a diverse range of carbon-carbon and carbon-heteroatom bond formations. This compound has emerged as a valuable and versatile precursor for the corresponding (2-methoxyethyl) radical. This is primarily achieved through oxidative processes, most notably visible-light photoredox catalysis. nih.govnih.gov
Under photoredox conditions, an excited photocatalyst, such as 4CzIPN or an iridium complex, can oxidize the trifluoroborate salt, leading to the homolytic cleavage of the carbon-boron bond and the formation of the transient (2-methoxyethyl) radical. nih.govnih.gov This process is highly efficient and occurs under mild reaction conditions, avoiding the use of harsh reagents. The general mechanism involves a single electron transfer (SET) from the trifluoroborate to the excited photocatalyst. nih.gov
The reactivity of the resulting (2-methoxyethyl) radical is characteristic of a nucleophilic carbon-centered radical. It readily participates in a variety of transformations, including additions to electron-deficient alkenes in Giese-type reactions and couplings with other radical species. nih.govresearchgate.net The rate of addition to electron-deficient π-bonds is significantly faster than potential side reactions, such as atom-transfer reactions from sensitive functional groups like alcohols or amines, which allows for a high degree of functional group tolerance. nih.gov
Table 4.3.3.1: Generation Methods for (2-methoxyethyl) Radicals
< table> < thead> < tr> < th>Method < th>Conditions < th>Key Features < th>Reference < /tr> < /thead> < tbody> < tr> < td>Photoredox Catalysis < td>Visible light (e.g., blue LEDs), photocatalyst (e.g., 4CzIPN, Ir[dF(CF3)ppy]2(dtbby))PF6), solvent (e.g., DMSO, MeCN) < td>Mild conditions, high functional group tolerance, catalytic generation of radicals. < td> nih.govnih.gov < /tr> < tr> < td>Oxidative C-B Cleavage < td>Metal oxidant (e.g., Manganese(III) acetate), acid (e.g., Trifluoroacetic acid), solvent (e.g., Acetic acid/Water) < td>Stoichiometric oxidant required, useful for direct C-H alkylation of heteroaryls. < td> nih.gov < /tr> < /tbody> < /table> < br>
Utility in Late-Stage Functionalization Strategies
Late-stage functionalization (LSF) is a powerful strategy in drug discovery and development, allowing for the modification of complex molecules at a late point in their synthesis to fine-tune their properties. nih.govnih.gov this compound is an attractive reagent for LSF due to its stability, ease of handling, and the mild conditions under which it can be activated to introduce the (2-methoxyethyl) group. nih.govnih.gov
Introduction of Complex Alkyl and Alkoxyethyl Groups
The (2-methoxyethyl) group serves as a valuable bioisostere for other functionalities and can be readily introduced into complex scaffolds, including drug-like molecules. nih.govnih.gov The Suzuki-Miyaura cross-coupling reaction is a primary method for this transformation, allowing for the formation of a C(sp²)-C(sp³) bond between an aryl or heteroaryl halide and the (2-methoxyethyl) group. nih.gov This reaction often proceeds with high efficiency and tolerates a wide range of functional groups.
Furthermore, the related potassium alkoxymethyltrifluoroborates can be used to introduce various protected hydroxyl groups, which can be deprotected in a subsequent step. This two-step sequence provides access to hydroxymethylated arenes and heteroarenes, which are important structural motifs in medicinal chemistry. nih.gov
Table 4.4.1.1: Examples of Late-Stage Introduction of Alkoxyethyl Groups
< table> < thead> < tr> < th>Substrate < th>Reagent < th>Conditions < th>Product < th>Yield < th>Reference < /tr> < /thead> < tbody> < tr> < td>4-Bromoanisole < td>this compound < td>Pd(OAc)2, SPhos, K2CO3, Toluene/H2O, 85 °C < td>1-(2-Methoxyethyl)-4-methoxybenzene < td>85% < td> nih.gov < /tr> < tr> < td>3-Bromopyridine < td>this compound < td>Pd(OAc)2, SPhos, K2CO3, Toluene/H2O, 85 °C < td>3-(2-Methoxyethyl)pyridine < td>75% < td> nih.gov < /tr> < tr> < td>4-Chlorobenzonitrile < td>Potassium benzyloxymethyltrifluoroborate < td>Pd(OAc)2, RuPhos, K2CO3, Toluene/H2O, 100 °C < td>4-(Benzyloxymethyl)benzonitrile < td>82% < td> rsc.org < /tr> < /tbody> < /table> < br>
Compatibility with Orthogonal Protecting Groups
A key requirement for any LSF reagent is its compatibility with a wide range of protecting groups that may be present in a complex molecule. nih.gov this compound generally exhibits good compatibility with many common protecting groups under various reaction conditions. For instance, in Suzuki-Miyaura couplings, Boc-protected amines are well-tolerated. researchgate.net However, the reaction conditions, particularly the base and temperature, can affect the stability of certain protecting groups. For example, silyl ethers such as TBDPS have been reported to be cleaved under some Suzuki-Miyaura conditions, likely due to the presence of fluoride ions generated from the trifluoroborate. nih.gov Acetate groups have also been noted to be sensitive to the reaction conditions. nih.gov Careful selection of the reaction parameters is therefore crucial to ensure the integrity of sensitive functional groups.
Table 4.4.2.1: Protecting Group Compatibility in Reactions with this compound
< table> < thead> < tr> < th>Protecting Group < th>Reaction Type < th>Compatibility < th>Notes < th>Reference < /tr> < /thead> < tbody> < tr> < td>Boc (tert-Butoxycarbonyl) < td>Suzuki-Miyaura Coupling < td>Compatible < td>Stable under standard conditions. < td> researchgate.net < /tr> < tr> < td>TBDPS (tert-Butyldiphenylsilyl) < td>Suzuki-Miyaura Coupling < td>Incompatible < td>Cleaved by fluoride ions released from the trifluoroborate. < td> nih.gov < /tr> < tr> < td>Ac (Acetate) < td>Suzuki-Miyaura Coupling < td>Limited Compatibility < td>Can be unstable under the reaction conditions. < td> nih.gov < /tr> < tr> < td>THP (Tetrahydropyranyl) < td>Suzuki-Miyaura Coupling < td>Compatible < td>Potassium (2-(tetrahydro-2H-pyran-2-yloxy)ethyl)trifluoroborate can be synthesized and used in couplings. < td> nih.gov < /tr> < /tbody> < /table> < br>
Related Transformations and Emerging Applications
The utility of this compound extends beyond the well-established Suzuki-Miyaura coupling, with its corresponding radical intermediate participating in a variety of other C-C bond-forming reactions. Furthermore, the installed (2-methoxyethyl) moiety can itself be a handle for further synthetic manipulations.
Other C-C Bond Forming Reactions Beyond Suzuki-Miyaura
The (2-methoxyethyl) radical, generated via photoredox catalysis, can engage in Minisci-type reactions to directly alkylate electron-deficient N-heterocycles. nih.govnih.gov This provides a powerful and atom-economical method for the C-H functionalization of important heterocyclic scaffolds found in many pharmaceuticals. mdpi.com
Giese-type additions represent another important application, where the (2-methoxyethyl) radical adds to electron-deficient alkenes. nih.govresearchgate.net This reaction allows for the formation of new C-C bonds and the introduction of the (2-methoxyethyl) group adjacent to an electron-withdrawing group.
Table 4.5.1.1: Alternative C-C Bond Forming Reactions
< table> < thead> < tr> < th>Reaction Type < th>Reactants < th>Key Features < th>Reference < /tr> < /thead> < tbody> < tr> < td>Minisci-type Reaction < td>N-Heterocycle, this compound < td>Direct C-H alkylation of heteroarenes, photoredox catalyzed. < td> nih.govnih.gov < /tr> < tr> < td>Giese-type Addition < td>Electron-deficient alkene, this compound < td>Addition of a nucleophilic radical to an activated π-system. < td> nih.govresearchgate.net < /tr> < tr> < td>Radical-Radical Coupling < td>Acyl azoliums, Potassium benzylic trifluoroborates < td>Metal-free C-C bond formation between two radical species. < td> nih.gov < /tr> < /tbody> < /table> < br>
Functionalization of the (2-methoxyethyl) Moiety Post-Coupling
A significant advantage of introducing the (2-methoxyethyl) group is the potential for its subsequent transformation into other valuable functional groups. The most common and synthetically useful transformation is the cleavage of the methyl ether to unveil a primary alcohol (a 2-hydroxyethyl group). nih.gov This deprotection can be achieved using various reagents, with boron tribromide (BBr₃) being a common choice for cleaving aryl methyl ethers. nih.govnih.govresearchgate.net The resulting alcohol can then serve as a handle for further functionalization, such as oxidation, esterification, or etherification, greatly expanding the molecular diversity accessible from a single coupled product. The selective cleavage of the methyl ether in the presence of other sensitive functional groups is a key consideration, and the reaction conditions must be carefully optimized. gelest.comorganic-chemistry.org
Table 4.5.2.1: Post-Coupling Functionalization of the (2-methoxyethyl) Group
< table> < thead> < tr> < th>Transformation < th>Reagent < th>Conditions < th>Product Functional Group < th>Reference < /tr> < /thead> < tbody> < tr> < td>Demethylation < td>BBr3 < td>DCM, low temperature < td>Primary Alcohol (-CH2CH2OH) < td> nih.govnih.gov < /tr> < tr> < td>Demethylation < td>HI or HBr < td>Aqueous acid, heat < td>Primary Alcohol (-CH2CH2OH) < td> nih.gov < /tr> < /tbody> < /table> < br>
Advanced Analytical Methodologies for Research and Mechanistic Elucidation
Spectroscopic Techniques for Investigating Reaction Intermediates
Spectroscopic analysis is fundamental to observing the transient species that form and decay during a chemical reaction. For organotrifluoroborates, these techniques offer a window into the mechanistic pathways that govern their reactivity.
In situ Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for the real-time observation of chemical reactions directly within the NMR tube. nih.gov This method allows researchers to track the consumption of starting materials and the formation of both intermediates and final products, providing critical data for mechanistic pathway elucidation. nih.gov For reactions involving organotrifluoroborates, experiments can be conducted in deuterated solvents like DMSO-d₆, allowing for the direct monitoring of reaction progress to determine precise reaction times and identify key species. nih.gov
The application of variable temperature NMR studies can further characterize reaction dynamics, such as identifying reversible equilibria between reactants and products. nih.gov By analyzing the changes in chemical shifts, signal integrations, and coupling constants over time and under different temperature conditions, a detailed map of the reaction coordinate can be constructed. This approach has been instrumental in understanding transmetalation steps and other key transformations in organoboron chemistry. nih.gov
High-Resolution Mass Spectrometry (HRMS) is a definitive tool for confirming the elemental composition of a newly synthesized compound. Electrospray Ionization Time-of-Flight (ESI-TOF) is a particularly well-suited "soft" ionization technique for analyzing polar, non-volatile compounds like potassium organotrifluoroborate salts. nih.govlsu.edu It allows for the accurate mass determination of the anionic [RBF₃]⁻ species. nih.gov
The characterization of low molecular weight organotrifluoroborates by HRMS can be challenging due to a lack of common reference standards in the low mass range. nih.gov However, methodologies have been developed using commercially available organic sulfates as internal reference standards, enabling mass accuracy determination to within 5 ppm, which is sufficient for unambiguous formula confirmation in research publications. nih.govnih.gov For potassium (2-methoxyethyl)trifluoroborate, HRMS (ESI-TOF) analysis operating in negative ionization mode confirms the mass of the anion. nih.gov
| Parameter | Value |
|---|---|
| Ion Formula | [C₃H₇BOF₃]⁻ |
| Calculated Mass (m/z) | 127.0542 |
| Found Mass (m/z) | 127.0547 nih.gov |
| Technique | ESI-TOF nih.gov |
The compound is also characterized by extensive NMR analysis to confirm its structure. nih.gov
| Nucleus | Solvent | Chemical Shift (δ) and Description |
|---|---|---|
| ¹H NMR | acetone-d₆ | 3.40–3.36 (m, 2H), 3.18 (s, 3H), 0.62–0.43 (m, 2H) nih.gov |
| ¹³C NMR | acetone-d₆ | 73.7, 57.6 nih.gov |
| ¹¹B NMR | acetone-d₆ | 4.90 (br s) nih.gov |
| ¹⁹F NMR | acetone-d₆ | -139.8 nih.gov |
X-ray Crystallography for Structural Characterization of Key Compounds
X-ray crystallography provides unequivocal proof of a molecule's three-dimensional structure in the solid state. nih.gov For novel compounds or key intermediates, obtaining a crystal structure is the gold standard for characterization. In the study of potassium organotrifluoroborates, this technique reveals precise bond lengths, bond angles, and intermolecular interactions. nih.govresearchgate.net
Crystal structures of various para-substituted phenyltrifluoroborates and other analogues show that the boron atom typically adopts a distorted tetrahedral BCF₃ geometry. nih.gov The potassium cation's coordination environment is often complex, involving interactions with fluorine atoms from multiple trifluoroborate anions to form infinite layered structures in the crystal lattice. nih.gov While a specific crystal structure for this compound is not described in the consulted literature, the principles derived from related structures are crucial for understanding its solid-state properties and the role of the potassium counterion in stabilizing the salt. nih.gov
Chromatographic Methods for Purity Assessment in Research-Scale Synthesis
In any research-scale synthesis, purification of the product and assessment of its purity are critical steps. For this compound and related compounds, chromatographic techniques are frequently employed. Following a synthesis, the crude reaction mixture is often subjected to an extractive workup and filtration to remove inorganic salts. nih.gov
Flash column chromatography using silica (B1680970) gel is a standard method to separate the desired organotrifluoroborate product from unreacted starting materials or organic byproducts. nih.gov The polarity of the eluent system is optimized to achieve efficient separation. Following chromatography, a final purification is often achieved by recrystallization or precipitation. nih.govpitt.edu For instance, the salt can be extracted into a solvent like hot acetone, concentrated, and then precipitated by the addition of a less polar solvent such as diethyl ether, yielding the final product as a pure, crystalline solid. nih.gov The purity can then be confirmed by the sharp melting point and the clean spectroscopic data from NMR and HRMS analyses.
Comparative Analysis with Other Organoboron Reagents in Synthetic Chemistry
Advantages of Potassium (2-methoxyethyl)trifluoroborate over Boronic Acids and Esters
Organotrifluoroborates, such as the (2-methoxyethyl) derivative, serve as effective surrogates for boronic acids and their corresponding esters, providing solutions to many of their inherent limitations. sigmaaldrich.com
A primary advantage of this compound is its exceptional stability. Unlike boronic acids, which are susceptible to dehydration to form cyclic boroxine (B1236090) anhydrides and can be prone to protodeboronation upon prolonged storage, organotrifluoroborates are robust, crystalline solids. nih.govpitt.eduresearchgate.net They are generally stable to both air and moisture, a feature attributed to the tetracoordinate nature of the boron atom, which protects the carbon-boron bond. nih.govsigmaaldrich.com This stability means they can be stored indefinitely on the benchtop without special precautions, which is a significant practical advantage over the often sensitive boronic acids. researchgate.netorgsyn.orgnih.govnih.gov Studies have shown that organotrifluoroborates are less prone to protodeboronation compared to their boronic acid or boronate ester counterparts. sigmaaldrich.comnsf.gov
The physical properties of this compound facilitate easier handling and purification. These compounds are typically highly crystalline solids, which contrasts with boronic acids that can be difficult to purify and may have uncertain stoichiometry due to the presence of boroxine forms. nih.govresearchgate.netsigmaaldrich.com Purification of organotrifluoroborates is often achieved by simple recrystallization. pitt.eduorgsyn.org Furthermore, the use of boronate esters in synthesis introduces byproducts derived from the diol used for their formation (e.g., pinacol), which must be removed from the final product, adding complexity and cost to the process. nih.gov this compound avoids these issues, providing a reagent with precise stoichiometry and straightforward purification.
Table 1: Stability and Handling Comparison
| Feature | This compound | Boronic Acids | Boronic Esters |
| Physical State | Crystalline Solid nih.govresearchgate.net | Often solids, can be difficult to purify sigmaaldrich.com | Liquids or solids |
| Air Stability | High, can be stored indefinitely orgsyn.orgnih.gov | Moderate, can dehydrate to boroxines nih.gov | Generally stable |
| Moisture Stability | High sigmaaldrich.comwikipedia.org | Sensitive, prone to protodeboronation nsf.gov | Sensitive to hydrolysis |
| Purification | Simple recrystallization pitt.eduorgsyn.org | Often difficult sigmaaldrich.com | Requires removal of diol byproducts nih.gov |
Potassium organotrifluoroborates exhibit broad functional group compatibility. sigmaaldrich.comnih.gov The trifluoroborate moiety is stable towards a variety of reagents and reaction conditions that can be problematic for other organoboron species. bldpharm.com This allows for chemical manipulation of other parts of the molecule while the carbon-boron bond remains intact. bldpharm.com For instance, organotrifluoroborates are notably stable under strong oxidative conditions, allowing for transformations like the epoxidation of carbon-carbon double bonds elsewhere in the molecule without degrading the boron functionality. sigmaaldrich.com However, this tolerance is not absolute. In certain Suzuki-Miyaura cross-coupling reactions, trifluoroborates bearing sensitive functional groups like silyl (B83357) ethers or acetates have been reported to fail in yielding the desired products, indicating that reaction conditions must still be carefully considered. nih.gov
Comparison with Trialkylboranes and Other Organometallics
When compared to other classes of organometallic reagents, particularly trialkylboranes, this compound presents a different profile in terms of reactivity, selectivity, and ease of use, especially in complex molecular settings.
Trialkylboranes, commonly used in Suzuki-Miyaura reactions, are typically prepared via hydroboration. nih.gov These reagents are often sensitive to air and moisture, necessitating their preparation and use in situ. nih.govsigmaaldrich.com This contrasts sharply with the bench-stable nature of this compound. researchgate.netnih.gov
The reactivity profile also differs. The tetracoordinate structure of the trifluoroborate anion renders the carbon-boron bond less reactive until it is activated under cross-coupling conditions, typically involving hydrolysis to the corresponding boronic acid in situ. wikipedia.org This "protected" nature prevents certain reaction pathways. For example, the mechanism for nucleophilic attack at the boron atom to form an "ate" complex, which is a known pathway for boronate esters, is not available to organotrifluoroborates in the same way. nih.gov This difference in mechanism can be exploited; for instance, halomethyltrifluoroborates can undergo direct SN2 displacement of the halide, a transformation that would be challenging with a boronate ester due to competing nucleophilic attack at the boron center. nih.gov Furthermore, organotrifluoroborates offer a less toxic alternative to other organometallic species like organostannanes, whose byproducts can be difficult to remove. nih.govresearchgate.net
The synthesis of complex, polyfunctional molecules requires reagents with high functional group tolerance. The highly reactive nature of many organometallic reagents, such as organolithiums or Grignard reagents, limits their application in molecules bearing sensitive functional groups. nih.gov Trialkylboranes also face limitations, as the dialkylborane reagents used in their synthesis are often incompatible with various functional groups. nih.govsigmaaldrich.com
This compound overcomes many of these challenges. Its stability allows for the presence of a wide array of functional groups, making it a valuable building block in late-stage synthesis. nih.gov The ability to manipulate functional groups elsewhere in the organotrifluoroborate molecule without affecting the carbon-boron bond is a key strategic advantage in the assembly of polyfunctional structures. bldpharm.com
Table 2: Comparative Reactivity and Compatibility
| Reagent Class | Reactivity | Air/Moisture Sensitivity | Functional Group Compatibility | Key Limitations |
| Potassium Organotrifluoroborates | Moderate, requires activation wikipedia.org | Low sigmaaldrich.comwikipedia.org | High sigmaaldrich.comnih.gov | Potential intolerance of some groups (e.g., silyl ethers) under specific conditions nih.gov |
| Boronic Acids | High | Moderate nsf.gov | Moderate | Prone to dehydration and protodeboronation nih.govnsf.gov |
| Trialkylboranes | High | High, often used in situ nih.govsigmaaldrich.com | Limited by hydroborating agent nih.govsigmaaldrich.com | Air and moisture sensitivity sigmaaldrich.com |
| Other Organometallics (e.g., Organostannanes) | High | Varies | Moderate | Toxicity and byproduct removal nih.govresearchgate.net |
Future Perspectives and Research Directions
Development of Novel Catalytic Systems for (2-methoxyethyl)trifluoroborate Transformations
The primary transformation for potassium (2-methoxyethyl)trifluoroborate is the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction to form C(sp³)–C(sp²) bonds. nih.gov Future research is focused on developing more efficient, versatile, and sustainable catalytic systems to broaden the scope of its applications.
Advanced Palladium Catalysis: While initial successes were achieved with catalysts like Pd(OAc)₂ and phosphine (B1218219) ligands such as RuPhos, further development is aimed at creating catalysts that are more active, operate under milder conditions, and are effective for a wider range of coupling partners, including challenging heteroaryl chlorides. nih.govnih.gov The use of monocoordinated palladium catalysts derived from sterically hindered, electron-rich phosphines or N-heterocyclic carbenes (NHCs) has already revolutionized Suzuki-Miyaura couplings and represents a key area for further optimization with alkoxyethyltrifluoroborates. nih.gov
Photoredox Catalysis: A significant area of growth is the merger of organotrifluoroborate chemistry with visible-light photoredox catalysis. researchgate.net This approach allows for the generation of radicals from stable trifluoroborate salts under exceptionally mild conditions. researchgate.netnih.gov For (2-methoxyethyl)trifluoroborate, this opens up new reaction pathways beyond traditional two-electron cross-coupling, such as radical-radical coupling or conjugate additions, potentially catalyzed by organic dyes or iridium and ruthenium complexes. researchgate.netnih.gov This strategy aligns with green chemistry principles by using light as a traceless reagent. researchgate.net
Non-Precious Metal Catalysis: To enhance the sustainability and cost-effectiveness of transformations involving (2-methoxyethyl)trifluoroborate, research into catalysts based on earth-abundant metals like nickel, copper, or iron is crucial. Nickel catalysts, in particular, have shown promise in related C(sp³)–C(sp²) cross-coupling reactions. Developing robust nickel-based systems for alkoxyethyltrifluoroborates could provide a viable alternative to palladium. longdom.org
Table 1: Catalytic Systems for Organotrifluoroborate Transformations
| Catalytic Approach | Catalyst/System Example | Target Transformation | Potential Advantage |
|---|---|---|---|
| Palladium Cross-Coupling | Pd(OAc)₂ / RuPhos | Suzuki-Miyaura Coupling | High yields, broad substrate scope nih.govnih.gov |
| Photoredox Catalysis | 4CzIPN (Organic Photocatalyst) | Radical-Radical Coupling | Metal-free, mild conditions nih.gov |
| Non-Precious Metal | Nickel or Copper Complexes | Cross-Coupling Reactions | Cost-effective, sustainable longdom.org |
Exploration of Asymmetric Synthesis Using Chiral (2-methoxyethyl)trifluoroborate Analogues
The introduction of chirality is a cornerstone of modern medicinal chemistry and materials science. While research on chiral analogues of this compound itself is nascent, the principles established with other chiral organotrifluoroborates provide a clear roadmap for future exploration.
The primary strategy involves the synthesis of chiral, non-racemic analogues of (2-methoxyethyl)trifluoroborate where the chirality is located on the ethyl backbone. For instance, a methyl or other substituent could be introduced at the C1 or C2 position of the ethyl group. These chiral reagents could then be used in diastereoselective or enantioselective reactions.
A complementary approach is the use of achiral (2-methoxyethyl)trifluoroborate with chiral catalysts. Chiral biphenol (BINOL)-derived catalysts have been successfully used in the asymmetric allylation of ketones with allyltrifluoroborate salts, achieving high yields and enantioselectivities. bu.edu Adapting such catalytic systems to reactions involving (2-methoxyethyl)trifluoroborate could enable the asymmetric synthesis of valuable building blocks. bu.edu The development of new chiral ligands and catalysts specifically designed for transformations of sp³-hybridized organotrifluoroborates is an active area of research. nih.govyoutube.com
Integration into Flow Chemistry and Automated Synthesis Platforms
The operational simplicity and stability of this compound make it an ideal candidate for integration into modern process chemistry technologies like flow synthesis and automated platforms.
Flow Chemistry: Continuous flow processes offer significant advantages in terms of safety, scalability, and efficiency. The synthesis of related organotrifluoroborates, such as potassium bromomethyltrifluoroborate, has been successfully demonstrated on a kilogram scale using flow reactors. researchgate.net Such a process avoids the challenges of handling large volumes of reactive intermediates in batch mode and allows for precise control over reaction parameters. researchgate.net Applying flow chemistry to the synthesis of (2-methoxyethyl)trifluoroborate and its subsequent cross-coupling reactions could streamline its production and application in industrial settings. researchgate.net
Automated Synthesis: Automated platforms are transforming small molecule discovery by enabling the rapid, iterative synthesis of compound libraries. wikipedia.orgchemrxiv.org These systems often rely on building blocks that are stable and exhibit reliable reactivity, such as boronate esters protected with groups like MIDA (N-methyliminodiacetic acid). researchgate.netresearchgate.net Given that potassium organotrifluoroborates are stable, crystalline solids that serve as excellent surrogates for boronic acids, they are well-suited for this paradigm. acs.orgresearchgate.net Integrating this compound into automated workflows would allow for its incorporation into diverse molecular scaffolds for high-throughput screening in drug discovery and materials science. chemrxiv.org
Computational Chemistry for Predictive Design of New Reactivity and Selectivity
Computational methods, particularly Density Functional Theory (DFT), are powerful tools for elucidating reaction mechanisms and predicting reactivity. For transformations involving organotrifluoroborates, computational studies have been instrumental in understanding the intricate details of the Suzuki-Miyaura reaction. core.ac.uk
These studies have helped to:
Characterize key intermediates, such as the elusive arylpalladium(II) boronate complexes that are central to the transmetalation step. nih.gov
Elucidate the role of the base and solvent in the hydrolysis of the trifluoroborate salt to the active boronic acid species. researchgate.netacs.org
Explain the mechanisms of competing side reactions like β-hydride elimination. researchgate.net
Future computational work can be directed specifically at this compound to model its behavior in novel catalytic cycles. By simulating reaction pathways with different catalysts (e.g., palladium, nickel, photoredox), ligands, and substrates, researchers can rationally design experiments, predict optimal reaction conditions, and anticipate the formation of specific stereoisomers or regioisomers. This predictive power can accelerate the discovery of new transformations and enhance the selectivity of existing ones, saving significant experimental time and resources.
Role in Sustainable Chemistry and Efficient Synthetic Routes
This compound embodies several principles of green and sustainable chemistry, a trend that will continue to drive its future applications.
Stability and Safety: Organotrifluoroborates are generally air- and moisture-stable crystalline solids, which simplifies their storage, handling, and transportation compared to many highly reactive organometallic reagents. nih.govlongdom.orgsigmaaldrich.com
Atom Economy and Waste Reduction: The Suzuki-Miyaura coupling, the primary application of this reagent, is known for its high efficiency. The byproducts are typically inorganic boron salts that are water-soluble and relatively benign, making purification easier and reducing hazardous waste streams. nih.gov
Efficient Synthesis: The synthesis of potassium organotrifluoroborates is often straightforward, proceeding from corresponding boronic acids or via methods like hydroboration followed by treatment with potassium hydrogen fluoride (B91410) (KHF₂), an inexpensive and readily available salt. nih.govnih.govorganic-chemistry.org Research into more direct and efficient synthetic routes, such as decarboxylative borylation or C-H activation, will further enhance its sustainable profile. organic-chemistry.org
The development of catalytic systems that operate in greener solvents (like water or biomass-derived solvents) or under catalyst-free conditions will further solidify the role of this compound as a tool for building complex molecules in an environmentally responsible manner. researchgate.netacs.org
Q & A
Q. What are the standard synthetic routes for preparing potassium (2-methoxyethyl)trifluoroborate, and how can purity be optimized?
Potassium trifluoroborates are typically synthesized via two primary routes:
- SN2 displacement : Reacting potassium bromomethyltrifluoroborate with alkoxide nucleophiles (e.g., 2-methoxyethoxide) in polar aprotic solvents (e.g., THF) at 0–25°C. Excess alkoxide (3 equiv) ensures high yields, and Soxhlet extraction isolates the product from inorganic salts .
- Boronic acid conversion : Treating (2-methoxyethyl)boronic acid with KHF₂ in aqueous methanol. This method requires rigorous drying to avoid hydrolysis and is scalable to 100 g batches with >95% purity . Purity optimization : Use continuous Soxhlet extraction and recrystallization from acetone/ether .
Q. Which cross-coupling reactions are most effective for this compound, and what catalytic systems are recommended?
this compound is primarily used in Suzuki-Miyaura couplings with aryl/heteroaryl halides. Key conditions:
- Catalyst : Pd(PPh₃)₄ or Pd(OAc)₂ with SPhos ligand (2–5 mol%).
- Base : Cs₂CO₃ or K₃PO₄ in THF/H₂O (10:1) at 60–80°C.
- Yield : 70–90% for aryl chlorides, with <5% protodeboronation byproducts . Note : Aqueous solvents stabilize the trifluoroborate and suppress side reactions via endogenous fluoride release .
Q. How should researchers characterize this compound, and what spectral data are critical?
Key characterization methods include:
- NMR : ¹¹B NMR (δ ≈ 0–2 ppm, quintet for BF₃), ¹⁹F NMR (δ ≈ -140 ppm, triplet).
- IR : B-O stretching at 1,450–1,500 cm⁻¹ and B-F at 1,050–1,100 cm⁻¹.
- Mass Spec : ESI-MS in negative mode to detect [M–K]⁻ ions.
- Elemental Analysis : Confirm K and B content within ±0.3% .
Q. What are the stability and storage requirements for this compound?
- Stability : Hydrolyzes slowly in humid air to boronic acid. Shelf life >2 years when stored in desiccators (<5% H₂O).
- Storage : Argon-sealed vials at –20°C. Avoid prolonged exposure to light or protic solvents (e.g., MeOH) .
Advanced Research Questions
Q. How can reaction conditions be optimized for challenging substrates in cross-coupling?
For electron-deficient aryl chlorides or sterically hindered partners:
Q. What mechanistic insights explain the role of endogenous fluoride in Suzuki couplings?
Endogenous fluoride from trifluoroborate hydrolysis:
- Activates Pd catalysts : F⁻ displaces halides on Pd intermediates, accelerating oxidative addition.
- Suppresses protodeboronation : Forms [RBF₃OH]⁻ species resistant to base-induced degradation.
- Enables biphasic systems : Fluoride stabilizes boronate intermediates in aqueous phases, improving selectivity .
Q. How does the 2-methoxyethyl group influence reactivity compared to other trifluoroborates?
A comparative analysis reveals:
Q. Can this compound participate in non-traditional reactions, such as photoredox catalysis?
Yes, under visible-light-mediated conditions :
- Radical addition : Combine with electrophilic radicals (e.g., CF₃•) using Ru(bpy)₃²⁺ (2 mol%) and blue LEDs. Yields reach 65–75% for C–CF₃ bond formation.
- Mechanism : The trifluoroborate acts as a radical acceptor, with K⁺ stabilizing the borate intermediate during single-electron transfer .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
